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molecular formula C10H15NO B8747909 9-Amino-7-methylidenebicyclo[3.3.1]nonan-3-one CAS No. 918830-96-3

9-Amino-7-methylidenebicyclo[3.3.1]nonan-3-one

Cat. No. B8747909
M. Wt: 165.23 g/mol
InChI Key: XCENJESSYSKBTB-UHFFFAOYSA-N
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Patent
US09216976B2

Procedure details

(First step: Rohde, J. J. et al. Discovery and Metabolic Stabilization of Potent and Selective 2-Amino-N-(adamant-2-yl) Acetamide 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. J. Med. Chem. 2007, 50, 149-64). A solution of 25 (125 mg, 0.305 mmol) in dioxane (0.80 mL) was treated with 2N NaOH (0.70 mL, 1.37 mmol) and irradiated under microwaves (μw, Biotage) for 15 min at 180° C. The dioxane was removed in vacuo. The residue was dissolved in DCM, washed with water, dried (Na2SO4), filtered and concentrated in vacuo to afford 82.5 mg of crude 9-amino-7-methylene-bicyclo[3.3.1]nonan-3-one as a yellow oil, that was used for the next step without further purification.
[Compound]
Name
2-Amino-N-(adamant-2-yl) Acetamide 11β-Hydroxysteroid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
25
Quantity
125 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH:15]2[CH2:16][C:11]3(Br)[CH2:12][C:13](Br)([CH2:17][CH:9]1[CH2:10]3)[CH2:14]2)(C)(C)C.[OH-:21].[Na+]>O1CCOCC1>[NH2:7][CH:8]1[CH:15]2[CH2:14][C:13](=[CH2:12])[CH2:17][CH:9]1[CH2:10][C:11](=[O:21])[CH2:16]2 |f:1.2|

Inputs

Step One
Name
2-Amino-N-(adamant-2-yl) Acetamide 11β-Hydroxysteroid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
25
Quantity
125 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1C2CC3(CC(CC1C3)(C2)Br)Br)=O
Name
Quantity
0.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.8 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiated under microwaves (μw, Biotage) for 15 min at 180° C
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The dioxane was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1C2CC(CC1CC(C2)=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 82.5 mg
YIELD: CALCULATEDPERCENTYIELD 163.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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